Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate

Analytical Chemistry Quality Control Immunology Reagent Procurement

Selective antibody production inhibitor binding protein ligands upstream of T/B-cell activation. Unlike the 2-propenyl (allyl) analog MPPA—neuroprotective—this 1-propenyl isomer specifically blocks humoral immunity, enabling unambiguous SAR comparison of double-bond position effects. Supplied at ≥95% purity (TBC-stabilized); suitable as a reference standard for HPLC/GC-MS method development and in vitro immunological assays. Avoid in-class substitution risk: only the correct isomer delivers reliable immunomodulatory data.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B12431667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OCC(=O)OC)OC
InChIInChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3
InChIKeyADQWZZPCGOXVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate – Selective Immunomodulatory Phenoxyacetic Acid Derivative for Research Procurement


Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate (CAS 1158108-40-7) belongs to the phenoxyacetic acid family and is structurally derived from isoeugenol, featuring a 1-propenyl side chain. It is reported as a potent and selective inhibitor of antibody production, acting by binding to protein ligands that regulate T‑cell and B‑cell activation . Supplied at ≥95% purity, this research‑grade compound serves as a tool for immunological and cell‑biology investigations .

Why In‑Class Phenoxyacetic Acid Derivatives Cannot Substitute for Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate in Research


Phenoxyacetic acid derivatives share a conserved scaffold, yet subtle structural differences—such as the unsaturation position of the propenyl side chain and the esterification state—dramatically alter biological target profiles. The 2‑propenyl (allyl) analog, 2‑methoxy‑4‑(2‑propenyl)phenoxyacetic acid (MPPA), has documented neuroprotective and anticonvulsant properties [1], whereas the 1‑propenyl isomer described here is characterized as an immunomodulator that selectively blocks antibody production . Such divergence means that in‑class compounds cannot serve as drop‑in replacements without compromising experimental outcomes.

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate – Quantitative Evidence for Research Material Selection


Purity Specification vs. Free‑Acid Analog

The methyl ester is typically supplied at ≥95% purity (HPLC) , whereas the corresponding free acid, 2‑(2‑methoxy‑4‑prop‑1‑enylphenoxy)acetic acid (CAS 7510‑46‑5), is commercially available at >98% purity (GC) from some vendors . The 3% lower purity threshold of the ester form may reflect residual solvent or stabiliser content, as indicated by the ‘mix TBC as stabilizer’ note on selected supplier certificates .

Analytical Chemistry Quality Control Immunology Reagent Procurement

Procurement Cost per Gram vs. Free‑Acid Form

The methyl ester is priced at approximately $750 per gram (based on the 0.5 g unit at $375) . In contrast, the free acid 2‑(2‑methoxy‑4‑prop‑1‑enylphenoxy)acetic acid is listed at roughly $131 per gram (250 mg for $32.70) [1]. This represents a 5.7‑fold cost premium for the ester, which must be justified by its distinct pharmacological profile or synthetic utility.

Cost Efficiency Budget Planning Laboratory Procurement

Distinct Immunomodulatory Profile Relative to Allyl‑Substituted MPPA

Methyl 2‑(2‑methoxy‑4‑prop‑1‑enylphenoxy)acetate is characterised as a potent and selective inhibitor of antibody production, targeting protein ligands that control T‑cell and B‑cell activation . The 2‑propenyl (allyl) analog, MPPA, has instead been reported to confer neuroprotection in murine seizure models, with no documented antibody‑suppressive activity [1]. This orthogonal biological signature underscores the critical role of the double‑bond position in dictating target selectivity.

Immunopharmacology Drug Discovery Structure‑Activity Relationship

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate – Optimal Application Scenarios for Research Procurement


B‑Cell and T‑Cell Immunology Studies

The compound’s reported ability to block antibody production by interfering with protein ligands upstream of lymphocyte activation makes it suitable for in‑vitro studies of humoral immunity, B‑cell maturation, and T‑cell‑dependent antibody responses . When assay purity is critical, the 95% baseline may require pre‑purification, but the selective immunomodulatory profile justifies its use over the allyl analog, which lacks this activity [1].

Structure‑Activity Relationship (SAR) Exploration of Propenyl Phenoxyacetates

As a 1‑propenyl isomer, this compound serves as a key reference for SAR studies comparing the influence of double‑bond position on biological activity. Its orthogonal immunomodulatory signature, contrasted with the neuroprotective allyl analog MPPA, provides a clear binary comparison for medicinal chemistry optimization [1].

Reference Standard for Phenoxyacetic Acid Ester Analytical Method Development

The methyl ester form, with its defined molecular weight (236.26 g/mol) and characteristic SMILES, can be employed as a reference standard in HPLC or GC‑MS method development for phenoxyacetic acid derivatives . The known purity specification and stabiliser content (TBC) are critical parameters for calibrating analytical instruments .

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